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Compound of Interest

Compound Name: Cgp 29030A

CAS No.: 113240-27-0

Cat. No.: B1668490 Get Quote

Subject: CGP 29030A (Piperazine Derivative) Classification: Non-Opioid Centrally Acting

Analgesic / GABAergic Modulator Chemical Registry: CAS 113240-27-0 (HCl salt)

Part 1: Executive Technical Summary
CGP 29030A is a synthetic piperazine derivative designed to modulate nociceptive

transmission in the central nervous system (CNS) without engaging opioid receptors. Unlike

morphine or fentanyl, which act on mu-opioid receptors, CGP 29030A exerts its analgesic

effects through GABAergic pathways (specifically linked to the GABA_B receptor subtype),

effectively inhibiting nociceptive spinal cord neurons while preserving normal sensory function.

This compound represents a critical "privileged structure" in medicinal chemistry—the aryl-

piperazine scaffold—optimized for high metabolic stability and blood-brain barrier (BBB)

penetration.
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Property Specification

Chemical Name
[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-

dimethoxyphenyl)methanone

Molecular Formula C₂₁H₂₅ClN₂O₃[1][2][3][4][5] · HCl

Molecular Weight
388.89 g/mol (Free Base) / ~425.35 g/mol (HCl

Salt)

Core Scaffold 1,4-Disubstituted Piperazine

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in water (unless acidified)

Appearance White to off-white crystalline solid

Part 2: Chemical Constitution & Structural Logic
The efficacy of CGP 29030A stems from its tripartite structure, which allows it to span the

binding pocket of its target GPCR (G Protein-Coupled Receptor).

Structural Diagram (DOT Visualization)
The following diagram illustrates the chemical connectivity of CGP 29030A, highlighting the

pharmacophores responsible for receptor affinity.

Figure 1: Pharmacophore segmentation of CGP 29030A showing the lipophilic tail and polar head.
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Structure-Activity Relationship (SAR) Analysis
The Lipophilic Tail (Left): The 4-chlorophenethyl group provides essential lipophilicity (
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), facilitating membrane intercalation and BBB transport. The chlorine atom at the para
position prevents rapid metabolic oxidation of the phenyl ring.

The Core (Center): The piperazine ring acts as a rigid spacer, maintaining a specific distance

(approx. 5-7 Å) between the aromatic tail and the amide head, which is critical for receptor

docking.

The Polar Head (Right): The 3,5-dimethoxybenzoyl moiety functions as a hydrogen bond

acceptor via the methoxy groups and the carbonyl oxygen. This region mimics the spatial

arrangement of endogenous neurotransmitters.

Part 3: Mechanism of Action (GABAergic
Modulation)
Research indicates that CGP 29030A functions as a GABA_B receptor agonist or positive

modulator. By activating presynaptic GABA_B receptors on primary afferent terminals in the

spinal dorsal horn, it inhibits the release of excitatory neurotransmitters (Glutamate, Substance

P).

Signaling Pathway Diagram
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Figure 2: Mechanism of Action showing presynaptic inhibition of nociceptive transmission.
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Part 4: Synthesis Protocol
Note: This protocol describes the convergent synthesis of CGP 29030A (HCl salt). All reactions

must be performed in a fume hood.
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Reagents Required[3][4]
1-(2-(4-chlorophenyl)ethyl)piperazine (Intermediate A)

3,5-Dimethoxybenzoyl chloride (Intermediate B)

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

HCl in Dioxane (4M)

Step-by-Step Methodology
Preparation of Reaction Vessel:

Charge a 250mL round-bottom flask with Intermediate A (1.0 eq) dissolved in anhydrous

DCM (10 mL/g).

Add Triethylamine (1.5 eq) to scavenge the HCl generated during acylation.

Cool the mixture to 0°C using an ice bath.

Acylation (The Coupling):

Dissolve Intermediate B (1.1 eq) in a small volume of DCM.

Add the acid chloride solution dropwise to the piperazine mixture over 30 minutes.

Mechanism:[3] The secondary amine of the piperazine attacks the carbonyl carbon of the

acid chloride, displacing the chloride ion.

Work-up:

Allow the reaction to warm to room temperature and stir for 4 hours.

Monitor via TLC (System: EtOAc/Hexane 1:1).
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Wash the organic layer with saturated NaHCO₃ (2x) to remove excess acid, followed by

Brine (1x).

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Salt Formation (CGP 29030A):

Dissolve the crude oil (free base) in minimal diethyl ether.

Add 4M HCl in Dioxane dropwise until precipitation is complete.

Filter the white solid and recrystallize from Ethanol/Ether.

Part 5: Experimental Validation (Analgesic Assays)
To verify the activity of CGP 29030A, researchers utilize nociceptive threshold assays.

Protocol: The Hot Plate Test (Supraspinal/Spinal
Integration)
This test validates the central analgesic efficacy of the compound.
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Step Action Causality/Rationale

1. Baseline

Place subject (mouse/rat) on a

plate heated to 55°C ± 0.5°C.

Measure latency to lick paw or

jump.

Establishes the normal pain

threshold before drug

influence.

2. Administration
Administer CGP 29030A (e.g.,

3–30 mg/kg, p.o. or i.p.).

Oral efficacy is a key feature of

CGP 29030A; i.p. avoids first-

pass metabolism variability.

3.[3] Testing
Retest latency at 30, 60, and

90 minutes post-dose.

Determines the onset and

duration of action.

4. Cut-off
Stop exposure at 30 seconds if

no response.

Crucial: Prevents tissue

damage to the animal (Self-

validating safety stop).

5. Analysis
Calculate % Maximum

Possible Effect (MPE).
Formula:

Interpretation
Opioid Control: Morphine produces 100% MPE but causes sedation.

CGP 29030A Result: Should show dose-dependent increase in latency (analgesia) without

significant sedation or respiratory depression, confirming the non-opioid mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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